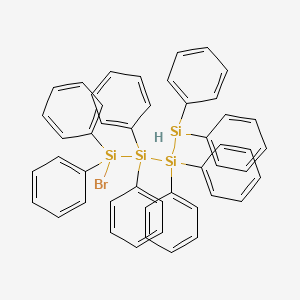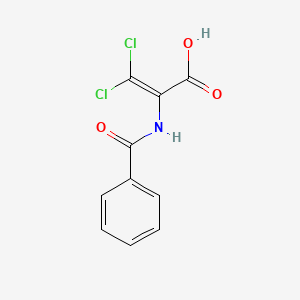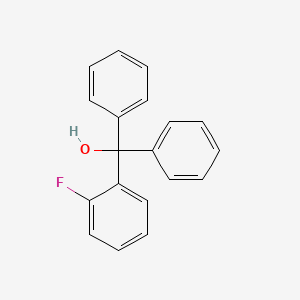
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is a unique organosilicon compound with the molecular formula C48H41BrSi4 and a molecular weight of 810.11 g/mol . This compound is characterized by its tetrasilane backbone, where each silicon atom is bonded to two phenyl groups, and one of the silicon atoms is further bonded to a bromine atom. The presence of multiple phenyl groups imparts significant steric hindrance, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of octaphenyltetrasilane with a brominating agent. One common method is the bromination of octaphenyltetrasilane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Analyse Chemischer Reaktionen
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as , , or . For example, reacting with an amine can yield the corresponding .
Oxidation Reactions: The phenyl groups can undergo oxidation under strong oxidative conditions, leading to the formation of .
Reduction Reactions: The compound can be reduced using reducing agents like to form .
Common reagents and conditions used in these reactions include Lewis acids for catalysis, inert atmospheres to prevent unwanted side reactions, and controlled temperatures to ensure selective transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications, including:
Material Science: It is used in the synthesis of novel organosilicon polymers and materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of various functionalized silanes and siloxanes, which are valuable intermediates in organic synthesis.
Catalysis: It is employed as a ligand or catalyst in certain transition metal-catalyzed reactions, enhancing the selectivity and efficiency of these processes.
Biological Studies:
Wirkmechanismus
The mechanism by which 1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to participate in nucleophilic substitution and oxidation-reduction reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The phenyl groups provide steric protection, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be compared with other similar compounds such as:
1,1,2,2,3,3,4,4-Octaphenyltetrasilane: Lacks the bromine atom, making it less reactive in substitution reactions.
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane: Similar structure but with chlorine atoms, which have different reactivity compared to bromine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations.
Eigenschaften
CAS-Nummer |
21081-82-3 |
|---|---|
Molekularformel |
C48H41BrSi4 |
Molekulargewicht |
810.1 g/mol |
IUPAC-Name |
bromo-[[diphenylsilyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H41BrSi4/c49-51(43-29-13-3-14-30-43,44-31-15-4-16-32-44)53(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(45-33-17-5-18-34-45,46-35-19-6-20-36-46)50(41-25-9-1-10-26-41)42-27-11-2-12-28-42/h1-40,50H |
InChI-Schlüssel |
ABJZKWKOHMOUEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)

![4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)




![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)


![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)
![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)
